
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Synonym Registry
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for heterocyclic compounds with multiple functional groups. The official name this compound reflects the hierarchical priority of functional groups where the carboxylic acid takes precedence over the hydroxyl group, and the tert-butoxycarbonyl group is considered a substituent on the nitrogen atom of the azetidine ring. Alternative nomenclature systems have been documented in various chemical databases, including the designation as 1-[(tert-butoxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid, which represents a slight variation in bracketing convention while maintaining the same chemical identity.
The compound registry includes several systematic synonyms that reflect different approaches to naming this complex structure. The Chemical Abstracts Service has assigned the registry number 1035351-06-4 to this specific compound, distinguishing it from related azetidine derivatives. Additional synonyms include 1-((tert-butoxy)carbonyl)-3-hydroxyazetidine-3-carboxylic acid and 1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid, the latter emphasizing the detailed structure of the tert-butyl group. The European Community number 869-451-6 has been assigned for regulatory and commercial purposes.
The systematic name 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid represents an alternative IUPAC-compliant nomenclature that explicitly describes the tert-butyl group as 2-methylpropan-2-yl. This naming convention provides unambiguous structural identification while maintaining consistency with IUPAC guidelines for complex organic molecules. Database identifiers include multiple catalog numbers such as MFCD24465599, which facilitate cross-referencing across different chemical information systems.
Molecular Formula and Mass Spectrometry Data
The molecular formula C₉H₁₅NO₅ defines the elemental composition of this compound, indicating nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This formula reflects the complex structure incorporating the azetidine ring, tert-butoxycarbonyl protecting group, hydroxyl functionality, and carboxylic acid moiety. The molecular weight has been precisely determined as 217.219 daltons using high-resolution mass spectrometry techniques. Alternative sources report the molecular weight as 217.22 daltons, representing standard rounding conventions in chemical databases.
The mass spectrometric fragmentation pattern for this compound would be expected to show characteristic losses corresponding to the tert-butoxycarbonyl group (loss of 100 daltons) and the carboxylic acid functionality. The base peak in electron ionization mass spectrometry would likely correspond to fragments retaining the azetidine ring system due to the inherent stability of this heterocyclic core. Electrospray ionization mass spectrometry would be expected to produce molecular ion peaks at mass-to-charge ratios corresponding to protonated and deprotonated molecular species, facilitating accurate molecular weight determination.
The accurate mass determination using high-resolution mass spectrometry provides essential data for structural confirmation and purity assessment of synthetic samples. The molecular ion peak would appear at m/z 218.2266 in positive ion mode (protonated molecular ion) and at m/z 216.2124 in negative ion mode (deprotonated molecular ion), assuming single charge states. These precise mass values enable differentiation from isomeric compounds and confirmation of elemental composition through accurate mass measurements with sub-parts-per-million accuracy.
Crystallographic Analysis and Stereochemical Configuration
The stereochemical analysis of this compound reveals important structural features related to the quaternary carbon center at position 3 of the azetidine ring. This carbon atom bears both the hydroxyl group and the carboxylic acid functionality, creating a potential stereogenic center depending on the spatial arrangement of substituents. The absence of detailed crystallographic data in current literature sources limits comprehensive three-dimensional structural analysis, though the molecular geometry can be predicted based on known azetidine ring conformations and substituent effects.
The azetidine ring system adopts a puckered conformation to minimize ring strain, with the four-membered ring deviating from planarity to reduce torsional and angle strain inherent in small ring systems. The nitrogen atom substitution with the bulky tert-butoxycarbonyl group would be expected to influence the overall molecular conformation through steric interactions. The ring puckering amplitude and the preferred pseudorotational phase angle would be determined by the balance between minimizing ring strain and optimizing substituent orientations.
The tert-butoxycarbonyl group adopts a preferred conformation that minimizes steric clashes with the azetidine ring and the substituents at the 3-position. The carbonyl group of the carbamate linkage would be expected to adopt a conformation that allows for optimal orbital overlap while maintaining favorable steric interactions. The tert-butyl group provides considerable steric bulk that influences the overall molecular shape and potentially affects intermolecular interactions in crystal packing arrangements.
Theoretical computational studies using density functional theory methods would provide insights into the preferred conformational states and relative energies of different stereoisomers. The barrier to ring inversion in the azetidine system would be influenced by the substituents, particularly the electron-withdrawing carbamate group on nitrogen and the substituents at the quaternary carbon center. These calculations would be essential for understanding the dynamic behavior of the molecule in solution and solid-state environments.
Comparative Analysis of Tautomeric Forms
The tautomeric analysis of this compound involves consideration of potential proton transfer processes between the carboxylic acid and hydroxyl functionalities. The presence of both acidic and potentially basic sites within the same molecule creates opportunities for intramolecular proton transfer reactions that could lead to different tautomeric forms. The carboxylic acid group (pKa approximately 4-5) represents the most acidic proton in the molecule, while the hydroxyl group attached to the quaternary carbon would have a significantly higher pKa value.
The zwitterionic tautomer, where the carboxylic acid is deprotonated and the nitrogen atom or hydroxyl group is protonated, represents one possible alternative form. However, the tert-butoxycarbonyl group on nitrogen significantly reduces the basicity of the nitrogen atom, making protonation at this site unlikely under normal conditions. The hydroxyl group at the quaternary carbon center would also exhibit reduced basicity due to the electron-withdrawing effects of the adjacent carboxylic acid group and the strain effects within the azetidine ring system.
Computational studies using high-level quantum mechanical methods would be required to accurately predict the relative stabilities of different tautomeric forms and the energy barriers for interconversion between them. The solvent effects would play a crucial role in determining the preferred tautomeric state, with polar protic solvents potentially stabilizing charged forms through hydrogen bonding and electrostatic interactions. The gas-phase calculations would provide insight into the intrinsic molecular properties, while solvation models would predict behavior in various solution environments.
Experimental techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy would provide evidence for the predominant tautomeric form under specific conditions. The chemical shifts of the carboxylic acid proton and the hydroxyl proton in nuclear magnetic resonance spectra would be diagnostic of the tautomeric state, while infrared spectroscopy would reveal characteristic carbonyl and hydroxyl stretching frequencies that differ between tautomeric forms. These experimental observations, combined with theoretical predictions, would provide a comprehensive understanding of the tautomeric behavior of this complex heterocyclic compound.
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-8(2,3)15-7(13)10-4-9(14,5-10)6(11)12/h14H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVBVTZAIHSJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035351-06-4 | |
Record name | 1-[(tert-butoxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Industrial-Scale Preparation via Cyclization and Protection
Cyclization Reaction and Boc Protection (Patent CN111362852A)
A notable industrially applicable method involves the cyclization of a precursor compound followed by Boc protection and subsequent transformations:
- Step 1: Cyclization of a compound (formula II) with ammonium salts to form an intermediate azetidine derivative.
- Step 2: Protection of the nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in methylene chloride at 10–40 °C for 3–4 hours.
- Step 3: Acidic hydrolysis using aqueous citric acid to convert the 3,3-dimethoxy intermediate to the 3-azetidinone.
- Step 4: Neutralization with sodium bicarbonate and crystallization from hexane to isolate 1-(tert-butoxycarbonyl)-3-azetidinone with yields around 85%.
This method highlights:
- Use of environmentally friendlier solvents compared to older methods (avoiding dioxane and DMSO).
- High yield and scalability for industrial production.
- Purification by crystallization to improve product quality.
Table 1: Key Reaction Conditions and Yields from Patent CN111362852A
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Boc Protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40 °C, 3-4 h | 91 | Stirring, dropwise addition |
Acidic Hydrolysis | 10% aqueous citric acid, 20-40 °C, 3-4 h | - | Conversion of dimethoxy to ketone |
Neutralization & Crystallization | NaHCO3, hexane crystallization, 5-10 °C | 85.4 | Purification step |
The final product, 1-tert-butoxycarbonyl-3-azetidinone, is a close precursor to the hydroxycarboxylic acid form, which can be further functionalized or hydrolyzed as needed.
Synthesis via Hydrogenation and Boc Protection (Laboratory Scale)
Hydrogenation of 3,3-Dimethoxyazetidine Derivatives
- Starting from 1-benzyl-3,3-dimethoxy-azetidine, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (0.1–0.5 MPa) at 60–80 °C for 6–10 hours yields 3,3-dimethoxy-azetidine.
- Subsequent Boc protection is performed by reacting with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10–40 °C.
- Final acidic hydrolysis converts the dimethoxy group to the ketone or hydroxy functionality.
This method is suitable for medium-scale synthesis and provides a relatively high yield (~89% for hydrogenation step).
Alternative Route via 1-(Diphenylmethyl)-3-azetidinol Hydrochloride (Literature Synthesis)
A laboratory-scale synthesis reported involves:
- Preparation of the free base from 1-(diphenylmethyl)-3-azetidinol hydrochloride by treatment with aqueous sodium carbonate in dichloromethane at room temperature.
- Boc protection by hydrogenation with di-tert-butyl dicarbonate and Pd/C in tetrahydrofuran under hydrogen atmosphere (30 psi) for 18 hours.
- Purification by chromatography yields tert-butyl 3-hydroxyazetidine-1-carboxylate with ~91% yield.
This method is well-documented and provides a clean route to the Boc-protected hydroxyazetidine intermediate, which can be further converted to the carboxylic acid derivative by standard hydrolysis.
Synthesis via Halogenated Azetidine Intermediates and Subsequent Functionalization
A recent research approach involves:
- Preparation of halogenated azetidine derivatives (e.g., tert-butyl 3-bromoazetidine-1-carboxylate).
- Nucleophilic substitution with potassium acetate in DMSO at 80 °C to introduce the acetoxy group.
- Hydrolysis with potassium hydroxide to yield the hydroxyazetidine derivative.
- Final hydrolysis under basic conditions to afford the carboxylic acid.
This route allows for diverse functional group modifications and is useful for synthesizing substituted azetidines with various protecting groups and side chains.
Comparative Analysis of Preparation Methods
Summary of Research Findings
- The industrial patent method (CN111362852A) offers a robust, high-yield, and environmentally friendlier process for preparing 1-(tert-butoxycarbonyl)-3-azetidinone, a close precursor to the target acid.
- Hydrogenation routes provide clean conversion of protected intermediates and are widely used in laboratory synthesis.
- Halogenated azetidine intermediates enable functional group diversification but involve harsher conditions and solvents.
- Purification steps like crystallization and chromatography are critical for obtaining high-purity products.
- Boc protection is consistently achieved using di-tert-butyl dicarbonate under mild base conditions.
- Hydrolysis to the carboxylic acid can be accomplished under acidic or basic conditions depending on the intermediate.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation. The reactions typically occur under mild conditions, making them suitable for sensitive substrates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields a carbonyl compound .
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate for Drug Synthesis :
- This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs targeting conditions such as cancer, autoimmune disorders, and inflammatory diseases .
- For instance, it plays a role in synthesizing Janus kinase inhibitors, which are crucial for immunosuppression and treating transplant rejection .
- Antiviral Agents :
- Antibacterial Compounds :
- Modulators of Cellular Pathways :
Case Study 1: Synthesis of Janus Kinase Inhibitors
A study demonstrated the synthesis of a series of Janus kinase inhibitors using 1-Boc-3-hydroxyazetidine as a starting material. The inhibitors showed promising results in preclinical trials for treating autoimmune diseases.
Case Study 2: Development of HCV Protease Inhibitors
Research highlighted the successful application of this compound in synthesizing novel HCV protease inhibitors. These compounds were evaluated for their efficacy against Hepatitis C virus replication in vitro, showing significant antiviral activity.
Industrial Applications
The scalability of synthesizing 1-(tert-butoxycarbonyl)-3-hydroxyazetidine makes it suitable for industrial applications. Its high yield and versatility allow for large-scale production processes that can be adapted for various pharmaceutical needs .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, such as with TFA, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to yield the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section provides a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Substituent Variations on the Azetidine Ring
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Polarity and Solubility: The hydroxyl and carboxylic acid groups in the target compound increase hydrophilicity compared to methyl or cyano derivatives, making it more suitable for aqueous reaction conditions .
- Reactivity: Cyano and fluoromethyl substituents introduce electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions .
Ring Size Variations: Azetidine vs. Piperidine Analogs
Table 2: Ring Size Comparison
Key Observations :
- Conformational Flexibility : Piperidine derivatives adopt chair conformations, enabling diverse binding modes in biological targets compared to the rigid azetidine ring .
- Synthetic Utility : Azetidines are often preferred in fragment-based drug design due to their ability to mimic peptide β-turns, while piperidines are common in alkaloid synthesis .
Biological Activity
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid, a compound with potential pharmaceutical applications, has garnered interest due to its structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H17NO5
- Molecular Weight : 201.25 g/mol
- CAS Number : 1035351-06-4
- Physical State : Solid at room temperature
The biological activity of this compound is primarily linked to its role as a potential inhibitor of metabolic enzymes. Notably, it has been studied for its effects on acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and increased fatty acid oxidation, making this compound a candidate for managing metabolic disorders such as obesity and type 2 diabetes .
1. Inhibition of Acetyl-CoA Carboxylase
Research indicates that compounds structurally related to this compound exhibit significant inhibition of ACC, leading to beneficial metabolic outcomes:
- In vivo Studies : In obese Zucker rats, inhibitors of ACC reduced hepatic malonyl-CoA levels, promoting fatty acid oxidation .
- In vitro Studies : Compounds similar to this azetidine derivative demonstrated efficacy in reducing triglyceride synthesis in HepG2 cells .
2. Anticancer Activity
The compound's structural analogs have been explored for their anticancer properties. For instance, azetidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of metabolic pathways involved in cell growth .
Case Study 1: Metabolic Syndrome Management
A study focused on the effects of ACC inhibitors derived from azetidine compounds demonstrated a reduction in body weight and improved insulin sensitivity in animal models. The administration of these inhibitors resulted in decreased levels of circulating lipids and enhanced fatty acid oxidation rates .
Case Study 2: Antitumor Activity
Another research highlighted the use of azetidine derivatives in cancer therapy. The compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to 3-hydroxyazetidine-3-carboxylic acid derivatives?
Answer:
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For hydroxyl-containing substrates like 3-hydroxyazetidine derivatives, activation with 4-dimethylaminopyridine (DMAP) may enhance reactivity. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, with purification by flash chromatography using ethyl acetate/hexane gradients. Post-synthesis, confirm Boc incorporation via FTIR (C=O stretch at ~1680–1720 cm⁻¹) and ¹³C NMR (quaternary carbon signal at ~80–85 ppm) .
Basic: How can the stereochemical integrity of 3-hydroxyazetidine derivatives be preserved during Boc protection?
Answer:
To minimize epimerization at the 3-hydroxy position:
- Conduct reactions at low temperatures (0–4°C).
- Use non-polar solvents (e.g., DCM) to reduce nucleophilic activation of the hydroxyl group.
- Avoid prolonged exposure to strong bases. Post-synthesis, analyze stereopurity via chiral HPLC or optical rotation measurements. Cross-validate with X-ray crystallography if crystalline derivatives are obtained .
Advanced: What analytical strategies resolve conflicting spectral data (e.g., NMR shifts) reported for Boc-protected azetidines across studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.